molecular formula C3H6O4S B1587717 METHANESULFONYLACETIC ACID CAS No. 2516-97-4

METHANESULFONYLACETIC ACID

Cat. No.: B1587717
CAS No.: 2516-97-4
M. Wt: 138.14 g/mol
InChI Key: NYEHUAQIJXERLP-UHFFFAOYSA-N
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Description

Methanesulfonylacetic acid, with the chemical formula C₃H₆O₄S, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its methanesulfonyl and acetic acid functional groups .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(Methylsulfonyl)acetic acid may also interact with various biological targets.

Mode of Action

For instance, indole derivatives are known to participate in electronically divergent processes with metal catalysts in Suzuki–Miyaura (SM) coupling reactions . This could potentially provide some insight into the interaction of 2-(Methylsulfonyl)acetic acid with its targets.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to have diverse biological activities and affect various biochemical pathways . Therefore, it’s possible that 2-(Methylsulfonyl)acetic acid may also influence multiple biochemical pathways.

Result of Action

Given the potential for diverse biological activities suggested by related compounds , it’s plausible that 2-(Methylsulfonyl)acetic acid may have a range of molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the success of SM coupling, a reaction potentially relevant to 2-(Methylsulfonyl)acetic acid, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(Methylsulfonyl)acetic acid may also be influenced by environmental conditions.

Safety and Hazards

The safety data sheet for 2-(Methylsulfonyl)acetic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonylacetic acid can be synthesized through various methods. One common approach involves the reaction of methanesulfonyl chloride with sodium acetate in the presence of a suitable solvent. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods: Industrial production of this compound often involves the use of methanesulfonic acid as a starting material. Methanesulfonic acid is produced through the oxidation of dimethyl sulfide with nitric acid, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions: Methanesulfonylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-methylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEHUAQIJXERLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395674
Record name 2-(Methylsulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-97-4
Record name (Methylsulfonyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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